Imiprothrin

Description

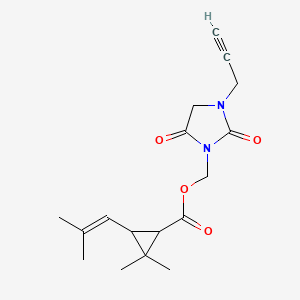

Structure

3D Structure

Propriétés

IUPAC Name |

(2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRAQYXPZIFIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034669 | |

| Record name | Imiprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous brown liquids or solids; [EXTOXNET] | |

| Record name | Imiprothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

110 °C | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 93.5 mg/l @ 25 °C | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1 g/cu cm, Liquid; color: golden yellow (amber); odor: sweet (slightly sweet); density: 0.979 g/ml; vp: 1.39 mm Hg @ 25 °C; log Kow= 2.9; pH=5.22; viscosity: 60 cP; Corrosion: non-corrosive to its commercial packaging, steel cans; stability: stable to metals, metal ions, sunlight and elevated temperature. /Technical grade/ | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.35X10-8 mm Hg @ 25 °C | |

| Record name | Imiprothrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

72963-72-5 | |

| Record name | Imiprothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72963-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imiprothrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072963725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imiprothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imiprothrin (ISO); reaction mass of [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate and [2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, [2,5-dioxo-3-(2-propyn-1-yl)-1-imidazolidinyl]methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPROTHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7003 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Physical Properties of Imiprothrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiprothrin is a synthetic pyrethroid insecticide, valued for its rapid knockdown effect on a variety of household insects. As a neurotoxin, it primarily targets the voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and eventual death. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and mechanism of action of this compound.

Chemical Structure

This compound is a synthetic pyrethroid that is an ester of chrysanthemic acid. The technical grade of this compound is a mixture of the (1R)-cis- and (1R)-trans-isomers, typically in a ratio of approximately 20:80. The stereochemistry of the molecule is a critical determinant of its insecticidal efficacy.

IUPAC Name: [2,5-Dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate.[1]

CAS Number: 72963-72-5.[1]

Molecular Formula: C₁₇H₂₂N₂O₄.[1]

SMILES String: CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C.[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

| Property | Value | Reference |

| Molecular Weight | 318.37 g/mol | [1] |

| Appearance | Golden yellow, viscous liquid | [2][3] |

| Odor | Slightly sweet | [2] |

| Melting Point | Not applicable (liquid at room temperature) | [2] |

| Boiling Point | 375.6 ± 52.0 °C at 760 mmHg | [4] |

| Density | 0.979 - 1.122 g/mL | [2][5] |

| Vapor Pressure | 1.39 mmHg at 25 °C | [2][5] |

| Water Solubility | 93.5 mg/L at 25 °C | [5] |

| Solubility in Organic Solvents | Soluble in acetone, xylene, and methanol | [3] |

| Stability | Stable to metals, metal ions, sunlight, and elevated temperatures. Hydrolyzes in strongly alkaline medium. | [2][6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the esterification of the appropriate stereoisomer of chrysanthemic acid with (2,5-dioxo-3-(prop-2-ynyl)-1-imidazolidinyl)methanol. The following is a representative laboratory-scale protocol for the synthesis of (1R)-cis-imiprothrin. The synthesis of the (1R)-trans-isomer follows a similar procedure using (1R)-trans-chrysanthemic acid as the starting material.

Materials:

-

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride ((+)-cis-chrysanthemic acid chloride)

-

(2,5-dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl)methanol

-

Pyridine

-

Anhydrous Toluene

-

5% aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol and an equimolar amount of pyridine in anhydrous toluene.

-

Slowly add a solution of (+)-cis-chrysanthemic acid chloride in anhydrous toluene to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (1R)-cis-imiprothrin.

Caption: Experimental workflow for the synthesis of this compound.

Determination of Physicochemical Properties

The physicochemical properties of this compound are determined using internationally recognized standard methods, primarily the OECD Guidelines for the Testing of Chemicals.

-

Melting Point (OECD Guideline 102): This guideline describes various methods for determining the melting point or melting range of a substance.[7] For a viscous liquid like this compound, this is generally not applicable. Common methods for solids include the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[8][9]

-

Boiling Point (OECD Guideline 103): This guideline provides several methods for determining the boiling point of a substance, such as the ebulliometer method, the dynamic method, and the Siwoloboff method.[10][11] These methods are suitable for liquids that are chemically stable at their boiling point.

-

Vapor Pressure (OECD Guideline 104): This guideline outlines methods like the dynamic method, static method, and isoteniscope method to determine the vapor pressure of a substance at different temperatures.[12][13]

-

Water Solubility (OECD Guideline 105): This guideline details the column elution method and the flask method for determining the water solubility of chemicals.[14][15][16] The choice of method depends on the expected solubility of the substance.

-

Density (OECD Guideline 109): This guideline describes methods for determining the density of liquids and solids, including the use of a hydrometer, an oscillating densitometer, and a pycnometer.[17][18]

Mechanism of Action: Signaling Pathway

This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. The primary mechanism involves the disruption of the normal gating kinetics of these channels.

-

Binding to Voltage-Gated Sodium Channels: this compound binds to a specific site on the alpha-subunit of the VGSCs.

-

Modification of Channel Gating: This binding modifies the conformational changes that the channel undergoes during the transmission of a nerve impulse. Specifically, it slows down both the activation and inactivation of the channel.

-

Prolonged Sodium Influx: As a result, the sodium channels remain open for a longer duration than normal following a nerve stimulus. This leads to a prolonged influx of sodium ions into the neuron.

-

Repetitive Firing and Depolarization: The persistent influx of sodium ions causes repetitive firing of the neuron and leads to a state of permanent depolarization.

-

Paralysis and Death: This hyperexcitability of the nervous system ultimately results in the paralysis and death of the insect.

Caption: Signaling pathway of this compound's neurotoxic action.

References

- 1. This compound | C17H22N2O4 | CID 123622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. China Pest Control Household Pesticide this compound manufacturers and suppliers | Senton [sentonpharm.com]

- 4. This compound Insecticide Pesticide Manufacturer, CAS NO 72963-72-5 | Suze Chemical [suzehg.com]

- 5. This compound (Multicide) C17H22N2O4, CAS#72963-72-5 [kangmei.com]

- 6. This compound insecticide/pesticide/imiprothrin 50 msds, CasNo.72963-72-5 Shenzhen Sunrising Industry Co., ltd. China (Mainland) [sunrisingind.lookchem.com]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. laboratuar.com [laboratuar.com]

- 11. lcslaboratory.com [lcslaboratory.com]

- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 13. laboratuar.com [laboratuar.com]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. OECD 105 - Phytosafe [phytosafe.com]

- 17. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 18. Test no. 109 [electronic resource] : density of liquids and solids : Organisation for Economic Co-operation and Development : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

An In-depth Technical Guide on the Mechanism of Action of Imiprothrin on Insect Voltage-Gated Sodium Channels

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative studies on the direct interaction of imiprothrin with insect voltage-gated sodium channels (VGSCs). This compound is classified as a Type I synthetic pyrethroid insecticide.[1] Therefore, this guide extrapolates its mechanism of action based on the well-established principles governing Type I pyrethroid interactions with these channels. The quantitative data and experimental protocols presented are derived from studies on other representative pyrethroids and serve as illustrative examples of the expected effects of this compound.

Executive Summary

This compound is a synthetic pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system.[1] As a Type I pyrethroid, it is distinguished by the absence of an α-cyano group in its structure.[2][3][4][5] The primary mechanism of action involves the modification of the gating kinetics of insect sodium channels.[1] this compound binds to the open state of the channel, dramatically slowing both inactivation and deactivation processes.[6][7][8] This results in a prolonged influx of sodium ions, leading to membrane depolarization, repetitive neuronal firing, hyperexcitation, paralysis, and eventual death of the insect.[8][9] This guide provides a detailed technical overview of this mechanism, the molecular interactions involved, and the key experimental methodologies used for its investigation.

The Target: Insect Voltage-Gated Sodium Channels (VGSCs)

The primary target of this compound is the insect VGSC, an integral membrane protein essential for the initiation and propagation of action potentials in neurons.[1][10][11]

-

Structure: The insect VGSC consists of a large pore-forming α-subunit organized into four homologous domains (I-IV).[11][12] Each domain contains six transmembrane segments (S1-S6).[11] The S1-S4 segments form the voltage-sensing module, while the S5-S6 segments and the connecting P-loop form the ion-conducting pore.[12]

-

Function: In response to membrane depolarization, the channel undergoes a conformational change, opening the pore and allowing a rapid influx of Na+ ions, which constitutes the rising phase of the action potential.[1] The channel then quickly enters a non-conducting, inactivated state and subsequently closes (deactivates) upon repolarization to terminate the signal.[9]

-

Auxiliary Subunits: The functional expression of insect sodium channels is often enhanced by co-expression with an auxiliary subunit, such as the TipE protein, which modulates channel gating and expression levels.[12][13]

Molecular Mechanism of Action

The neurotoxic action of this compound is a direct result of its interaction with and modification of VGSC gating properties.

Homology models based on crystallographic data suggest that pyrethroids bind to a hydrophobic pocket on the VGSC.[9][14] This binding site is thought to be formed by the interface of the S4-S5 linker and the S5 helix of domain II, along with the S6 helix of domain III.[3][9][14] This site is accessible from the lipid bilayer, accommodating the lipophilic nature of pyrethroids.[14]

A critical feature of the pyrethroid mechanism is its state-dependent binding. Pyrethroids bind with the highest affinity to the open (activated) state of the sodium channel.[6][14] This interaction stabilizes the open conformation and profoundly disrupts the normal gating kinetics in two primary ways:

-

Inhibition of Inactivation: The transition of the channel from the open state to the fast-inactivated state is significantly slowed.[7][12]

-

Inhibition of Deactivation: The closing of the channel (deactivation) upon membrane repolarization is dramatically inhibited.[6][10][12] This is the most prominent effect of Type I pyrethroids and is observed electrophysiologically as a large, slowly decaying "tail current" following a depolarizing pulse.[1][7]

This dual effect leads to a prolonged influx of Na+, sustained membrane depolarization, and the repetitive, uncontrolled firing of action potentials, which underlies the insecticidal action.[8][9]

Quantitative Analysis of Channel Modification

While specific data for this compound is unavailable, the following tables summarize the characteristic effects and affinities observed for Type I and other pyrethroids on insect VGSCs.

Table 1: Illustrative Effects of Type I Pyrethroids on Insect VGSC Gating Properties

| Parameter | Effect | Electrophysiological Observation |

|---|---|---|

| Activation | Minimal change or slight shift to more hyperpolarized potentials | Little to no change in the voltage-dependence of channel opening. |

| Inactivation | Markedly slowed | A persistent, non-inactivating sodium current is observed during sustained depolarization.[7] |

| Deactivation | Markedly slowed | Appearance of a large tail current that decays very slowly (time constant increased from <1 ms to hundreds of ms) upon repolarization.[1][7][10] |

Table 2: Representative Functional Affinity (EC50) of Pyrethroids on Insect vs. Mammalian VGSCs Lower EC50 values indicate higher affinity and potency.

| Pyrethroid | Channel Species | Channel Type | EC50 / IC50 (µM) | Fold Selectivity (Mammalian/Insect) |

|---|---|---|---|---|

| Deltamethrin (Type II) | Insect (Drosophila) | Vssc1/tipE | 0.024 | ~1667x |

| Mammalian (Rat) | Nav1.2 | 40 | ||

| Permethrin (Type I) | Insect (Drosophila) | Vssc1/tipE | 0.1 | ~1000x |

| | Mammalian (Rat) | Nav1.8 | >100 | |

Note: Data is illustrative and compiled from various studies on representative pyrethroids to demonstrate the principle of selective toxicity.[15] This selectivity is a cornerstone of pyrethroid safety, arising from key amino acid differences in the binding sites between insect and mammalian channels.[15][16]

Visualized Mechanisms and Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for its study.

Caption: this compound binds to the open VGSC, blocking inactivation and deactivation.

Caption: Experimental workflow for studying this compound's effects using TEVC.

Key Experimental Protocols

The functional characterization of pyrethroid effects on VGSCs is primarily achieved through electrophysiological techniques. The Two-Electrode Voltage Clamp (TEVC) method using Xenopus laevis oocytes is a robust and widely used system.[12][15]

-

cRNA Preparation: Full-length cDNA clones encoding the insect VGSC α-subunit and the auxiliary TipE subunit are used as templates for in vitro synthesis of capped RNA (cRNA).[12]

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and enzymatically defolliculated.[1] A known quantity of the cRNA mixture (VGSC + TipE) is injected into each oocyte using a nanoliter microinjector.[1][12]

-

Incubation: Injected oocytes are incubated for 2-5 days in a saline solution (e.g., ND96) to allow for the translation and insertion of functional sodium channels into the oocyte membrane.[1]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.[1]

-

The oocyte membrane is clamped at a negative holding potential (e.g., -100 mV) to ensure channels are in a resting state.[1]

-

A series of depolarizing voltage steps are applied to elicit and record the inward Na+ currents.[1]

-

The oocyte is then perfused with a solution containing the test compound (this compound). The effects on the current, specifically the slowing of inactivation and the appearance of a large tail current upon repolarization, are recorded.[1][15]

-

-

Data Analysis: To determine functional affinity, concentration-response curves are generated by plotting the amplitude of the tail current against the log of the pyrethroid concentration. The data is fitted to a sigmoidal function to determine the EC50 value.[15]

This technique allows for the study of VGSCs in their native neuronal environment.[1]

-

Neuron Culture: Neurons are dissected from insect tissue (e.g., central nervous system) and cultured.[1]

-

Recording: A glass micropipette forms a high-resistance "giga-seal" with the neuron's membrane.[1] In whole-cell configuration, this allows for the control and measurement of currents across the entire cell membrane, providing detailed information on channel kinetics before and after application of the insecticide.

Conclusion

While direct molecular studies on this compound are limited, its classification as a Type I pyrethroid provides a robust framework for understanding its mechanism of action. This compound almost certainly functions by targeting the open state of insect voltage-gated sodium channels, profoundly slowing their gating kinetics and preventing them from closing normally. This leads to a catastrophic disruption of nerve function, resulting in the potent insecticidal activity characteristic of pyrethroids. The high affinity for insect channels over their mammalian homologs ensures a margin of safety and selective toxicity.[15] Further investigation using the detailed protocols outlined here would be necessary to quantify the precise kinetics and affinity of this compound itself.

References

- 1. benchchem.com [benchchem.com]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuronal ion channels as the target sites of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ecommons.cornell.edu [ecommons.cornell.edu]

- 12. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for (1R)-cis-Imiprothrin and its Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for (1R)-cis-imiprothrin and its corresponding stereoisomers. Imiprothrin, a potent synthetic pyrethroid insecticide, is recognized for its rapid knockdown activity against a wide range of pests. Its insecticidal efficacy is highly dependent on its stereochemistry, making stereoselective synthesis a critical area of study. This document outlines the key precursors, detailed experimental methodologies, and available quantitative data for the synthesis of these stereoisomers.

Overview of this compound Synthesis

The synthesis of this compound stereoisomers is a multi-step process culminating in the esterification of a specific stereoisomer of chrysanthemic acid with (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol. The stereochemistry of the final this compound molecule is determined by the specific stereoisomer of the chrysanthemic acid precursor used. The general synthetic approach is a convergent synthesis involving the separate preparation of the chrysanthemic acid and the imidazolidinylmethanol moieties, followed by their coupling.

The four primary stereoisomers of this compound are:

-

(1R)-cis-imiprothrin

-

(1S)-cis-imiprothrin

-

(1R)-trans-imiprothrin

-

(1S)-trans-imiprothrin

The commercial production of this compound typically yields a mixture of the (1R)-cis and (1R)-trans isomers, often in a ratio of approximately 20:80.[1][2]

Synthesis of Precursors

The synthesis of this compound and its stereoisomers hinges on the successful preparation of two key precursors: the appropriate stereoisomer of chrysanthemic acid and the alcohol moiety, (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol.

Synthesis of Chrysanthemic Acid Stereoisomers

Chrysanthemic acid possesses two chiral centers, leading to four stereoisomers. The industrial synthesis of chrysanthemic acid typically produces a mixture of cis and trans isomers, which then necessitates separation and chiral resolution to isolate the desired enantiomer.[3]

2.1.1. Synthesis of (1R)-cis-Chrysanthemic Acid ((+)-cis-Chrysanthemic Acid)

The enantioselective synthesis of (1R)-cis-chrysanthemic acid is crucial for producing the biologically active (1R)-cis-imiprothrin. Methods to achieve this include microbiological reduction and synthesis from chiral precursors like tartaric acid.[4] One reported method involves the microbiological reduction of 2,2,5,5-tetramethyl-1,4-cyclohexanedione.[4] Another synthetic route starts from (R,R)-tartaric acid.[5]

2.1.2. Synthesis of (1S)-cis-Chrysanthemic Acid

The synthesis of (1S)-cis-chrysanthemic acid can be achieved with complete control of stereochemistry through methods such as regiocontrolled epoxide ring opening, diol mono-oxidation, and cyclopropanation starting from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol.[6][7][8][9]

2.1.3. Synthesis of (1R)-trans-Chrysanthemic Acid ((+)-trans-Chrysanthemic Acid)

(1R)-trans-Chrysanthemic acid is a naturally occurring isomer and a key component of natural pyrethrins.[4] Synthetic routes to this isomer have been developed, including a four-step synthesis from methyl 5-methyl-2,4-hexadienoate and isopropylidene diphenylsulfurane.[10] Enantioselective isomerization of dimethyl dimedone using a lipase has also been reported to yield (1R)-trans-chrysanthemic acid.[10] Additionally, Sharpless asymmetric dihydroxylation has been employed to generate a precursor with excellent enantiomeric excess (94% ee).[10]

2.1.4. Synthesis of (1S)-trans-Chrysanthemic Acid

While specific detailed protocols for the synthesis of (1S)-trans-chrysanthemic acid are less commonly reported, general methods for accessing different stereoisomers of chrysanthemic acid, such as through kinetic resolution of racemic mixtures, can be applied.

Synthesis of (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol (this compound Alcohol)

The alcohol moiety is synthesized in a two-step process starting from hydantoin.[3]

Step 1: N-Alkylation of Hydantoin to form 3-Propargylhydantoin

This step involves the N-alkylation of hydantoin with propargyl bromide. A phase-transfer catalysis protocol has been reported to be highly efficient for this type of reaction.

Step 2: Hydroxymethylation of 3-Propargylhydantoin

The second step is the hydroxymethylation of 3-propargylhydantoin using formaldehyde.

Final Esterification: Synthesis of this compound Stereoisomers

The final step in the synthesis is the esterification of the desired chrysanthemic acid stereoisomer with (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol. To facilitate this reaction, the carboxylic acid is typically activated by converting it to the corresponding acid chloride.[3][4]

Data Presentation

The following tables summarize the available quantitative data for the synthesis of this compound and its precursors. It is important to note that specific quantitative data for every step of each stereoisomer's synthesis is not always publicly available.

| Step | Reactants | Product | Yield (%) | Reference |

| N-Alkylation of Hydantoin | Hydantoin, Propargyl bromide | 3-Propargylhydantoin | 92 | [11][12] |

| Esterification (General) | Chrysanthemoyl chloride, (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol | This compound | Not specified | [4][7] |

Note: Yields can vary significantly based on reaction conditions and scale.

Experimental Protocols

Synthesis of 3-Propargylhydantoin (N-Alkylation of Hydantoin)

This protocol is based on a general procedure for the phase-transfer-catalyzed alkylation of hydantoins.[11][12]

Materials:

-

Hydantoin

-

Propargyl bromide

-

Tetrabutylammonium bromide (TBAB)

-

50% w/w aqueous potassium hydroxide (KOH)

-

Toluene

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of hydantoin (0.25 mmol) and TBAB (2 mol%) in toluene (0.3 mL), add 50% w/w aqueous KOH (0.2 mL).

-

Add propargyl bromide (0.75 mmol, 3 equivalents) at room temperature.

-

Stir the reaction vigorously at room temperature until the starting material is completely consumed (monitor by TLC).

-

Dilute the reaction with water (10 mL) and extract with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-propargylhydantoin by column chromatography.

A reported yield for this reaction is 92%.[11][12]

Synthesis of (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol (Hydroxymethylation)

Synthesis of (1R)-cis-Imiprothrin (Final Esterification)

This protocol is a likely procedure based on general methods for pyrethroid synthesis.[4][7][12]

Materials:

-

(1R)-cis-Chrysanthemic acid

-

Thionyl chloride or oxalyl chloride

-

(2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol

-

Pyridine

-

Anhydrous toluene

-

5% aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Part A: Activation of (1R)-cis-Chrysanthemic Acid

-

React (1R)-cis-chrysanthemic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent to form (1R)-cis-chrysanthemoyl chloride.

Part B: Esterification

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl)methanol and an equimolar amount of pyridine in anhydrous toluene.

-

Slowly add a solution of the freshly prepared (1R)-cis-chrysanthemoyl chloride in anhydrous toluene to the stirred solution at room temperature using a dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Wash the mixture sequentially with 5% aqueous sodium bicarbonate solution, water, and brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude (1R)-cis-imiprothrin by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

The synthesis of other this compound stereoisomers would follow a similar esterification protocol, substituting the corresponding stereoisomer of chrysanthemoyl chloride.

Mandatory Visualizations

Caption: Synthesis of the alcohol moiety for this compound.

Caption: Convergent synthesis of this compound stereoisomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stereoselective synthesis of trans-chrysanthemic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. CN1390825A - Process for preparing cis-halochrysanthemic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. m.chem960.com [m.chem960.com]

- 9. Selected regiocontrolled transformations applied to the synthesis of (1S)-cis-chrysanthemic acid from (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

The Neurotoxic Nexus: An In-depth Technical Guide to the Mode of Action of Imiprothrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imiprothrin, a synthetic pyrethroid insecticide, exerts its potent neurotoxic effects primarily by targeting voltage-gated sodium channels (VGSCs) in the insect nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's mode of action, detailing its interaction with VGSCs, the resultant physiological consequences, and the experimental methodologies employed to elucidate these processes. While specific quantitative data for this compound remains limited in publicly available literature, this guide extrapolates from the well-established principles of Type I pyrethroid toxicology to present a cohesive understanding of its neurotoxic profile. The document further explores secondary neurotoxic pathways and presents key experimental protocols and data in a structured format for researchers in neurotoxicology and insecticide development.

Introduction

This compound is a fast-acting synthetic pyrethroid insecticide widely used for the control of household pests.[1][2] Like other pyrethroids, its insecticidal efficacy stems from its ability to disrupt the normal functioning of the insect nervous system.[1][3] this compound is classified as a Type I pyrethroid, a designation based on its chemical structure, which lacks an α-cyano group, and the characteristic induction of a whole-body tremor (T-syndrome) in mammals upon exposure to toxic doses. This guide delves into the core neurotoxic mode of action of this compound, with a focus on its primary molecular target and the downstream physiological ramifications.

Primary Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal target of this compound is the voltage-gated sodium channel (VGSC), an integral membrane protein crucial for the initiation and propagation of action potentials in neurons.[4][5]

Molecular Interaction with VGSCs

Pyrethroids, including this compound, bind to specific sites on the α-subunit of the VGSC.[6] Computational modeling and mutagenesis studies have proposed the existence of two pyrethroid binding sites, termed PyR1 and PyR2, located at the interfaces of different domains of the channel protein.[7] The binding of pyrethroids to these sites modifies the gating kinetics of the channel.[4][8]

The primary effect of this compound on VGSCs is to prolong the open state of the channel.[5][8] It achieves this by inhibiting both the inactivation and deactivation processes that normally close the channel following membrane depolarization.[9][10] This leads to a persistent influx of sodium ions into the neuron.[11]

Physiological Consequences

The prolonged sodium influx induced by this compound has profound effects on neuronal function:

-

Hyperexcitation and Repetitive Firing: The persistent depolarization of the neuronal membrane leads to a state of hyperexcitability, causing the neuron to fire repetitive action potentials in response to a single stimulus.[1]

-

Paralysis and Death: The initial phase of hyperexcitation is followed by a block of nerve impulse transmission. This nerve block results in paralysis and, ultimately, the death of the insect.[1][2][3] The rapid onset of these symptoms is characteristic of this compound's potent knockdown activity.[3][12]

Signaling Pathway of this compound's Primary Action

Secondary and Off-Target Effects

While the primary mode of action of pyrethroids is on VGSCs, research suggests the involvement of other mechanisms that may contribute to their overall neurotoxicity.

Voltage-Gated Chloride Channels

Some studies have indicated that Type II pyrethroids can also affect voltage-gated chloride channels.[13][14] While this compound is a Type I pyrethroid, the potential for broader effects on ion channels should not be disregarded in comprehensive neurotoxicity assessments.

Oxidative Stress and Neuroinflammation

Exposure to pyrethroids has been linked to the induction of oxidative stress and neuroinflammation in mammalian systems. These secondary effects can lead to neuronal damage and may play a role in the long-term consequences of pyrethroid exposure.

Quantitative Data on Pyrethroid Neurotoxicity

As previously noted, specific quantitative data for this compound's interaction with VGSCs is scarce. The following table summarizes illustrative data for other Type I and Type II pyrethroids to provide a comparative context for their potency. Lower EC50/IC50 values indicate higher potency.

| Pyrethroid (Type) | Insect Species | Preparation | Parameter | Value (µM) | Reference |

| Deltamethrin (II) | Aedes aegypti | Oocyte expressing AaNav1-1 | EC50 (Tail Current) | 0.005 ± 0.001 | (Du et al., 2013) |

| Permethrin (I) | Aedes aegypti | Oocyte expressing AaNav1-1 | EC50 (Tail Current) | 0.13 ± 0.02 | (Du et al., 2013) |

| Cypermethrin (II) | Honeybee | Antennal Lobe Neurons | - | 10 (used concentration) | [15] |

| Tetramethrin (I) | Honeybee | Antennal Lobe Neurons | - | 10 (used concentration) | [15] |

| Deltamethrin (II) | Rat | Cerebrocortical Neurons | EC50 (Na+ influx) | 0.19 | [11] |

| S-bioallethrin (I) | Rat | Cerebrocortical Neurons | EC50 (Na+ influx) | 0.44 | [11] |

Experimental Protocols

The investigation of pyrethroid neurotoxicity relies on a suite of sophisticated experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

This is a common method to study the functional effects of pyrethroids on specific ion channel isoforms expressed heterologously.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired insect or mammalian VGSC α-subunit and any relevant auxiliary subunits.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -100 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

-

Compound Application: The pyrethroid is added to the perfusion solution, and changes in the sodium current, such as the appearance of a characteristic "tail current" upon repolarization, are recorded.[5][16]

-

Data Analysis: The amplitude of the tail current is measured at various concentrations to generate a concentration-response curve and determine the EC50 value.[16]

Patch-Clamp Electrophysiology on Cultured Neurons

This technique allows for the study of pyrethroid effects on native ion channels in neurons.

Methodology:

-

Neuron Culture: Primary neurons are dissected from the target insect tissue (e.g., cockroach nerve cord) and cultured.[8][17]

-

Patch-Clamp Recording:

-

A glass micropipette with a fire-polished tip is brought into contact with the membrane of a single neuron to form a high-resistance seal ("gigaseal").

-

The patch of membrane can be studied in the "cell-attached" configuration, or the membrane can be ruptured to allow for "whole-cell" recording of the total ion channel activity in the neuron.

-

Voltage-clamp protocols are applied to isolate and record sodium currents.

-

-

Compound Application: The pyrethroid is applied to the bath solution, and its effects on the kinetics of the sodium current are recorded and analyzed.

Experimental Workflow for Assessing Pyrethroid Effects

Selectivity of this compound

A key feature of pyrethroids is their selective toxicity, being significantly more potent against insects than mammals.[1] This selectivity is attributed to several factors:

-

Structural Differences in VGSCs: Amino acid sequence variations in the pyrethroid binding sites of insect versus mammalian VGSCs lead to a higher binding affinity for the insect channels.[18]

-

Metabolic Differences: Insects and mammals possess different enzymatic pathways for metabolizing and detoxifying pyrethroids.

-

Temperature Dependence: Pyrethroids generally exhibit a negative temperature coefficient, meaning they are more effective at lower temperatures, which are closer to the body temperature of insects.

Conclusion

This compound's neurotoxic mode of action is centered on its ability to prolong the opening of voltage-gated sodium channels in the insect nervous system. This leads to neuronal hyperexcitation, paralysis, and death. While the precise quantitative details of its interaction with these channels are not as extensively documented as for other pyrethroids, the fundamental mechanism is well understood within the broader context of Type I pyrethroid toxicology. Future research focusing on the specific binding kinetics and electrophysiological effects of this compound on cloned insect VGSCs would provide a more complete picture of its neurotoxic profile and could aid in the development of more selective and effective insecticides. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound vs Cypermethrin - Ageruo [m.ageruo.com]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The role of voltage-gated chloride channels in type II pyrethroid insecticide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The assessment of neurotoxicity using the cockroach nerve cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Relationship Between Imiprothrin Stereoisomers and Insecticidal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imiprothrin is a fast-acting synthetic pyrethroid insecticide widely utilized for controlling household pests due to its potent knockdown effect.[1][2] Like many pyrethroids, this compound is a chiral molecule, meaning it exists as multiple stereoisomers.[3] The technical grade this compound commonly used in commercial formulations is a mixture of the (1R)-cis- and (1R)-trans- isomers, typically in a 20:80 ratio.[3][4][5]

The stereochemistry of pyrethroid insecticides is a critical determinant of their biological activity.[6] Different enantiomers and diastereomers of the same compound can exhibit vast differences in their insecticidal potency and metabolic stability.[7] This principle of stereoselectivity arises from the specific three-dimensional interactions between the insecticide molecule and its biological target, primarily the voltage-gated sodium channels in the insect's nervous system.[6][8] This guide provides a comprehensive overview of the relationship between this compound's stereoisomers and their insecticidal activity, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols for its evaluation, and visualizing the underlying scientific workflows.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mode of action for this compound, consistent with other pyrethroid insecticides, is the disruption of normal nerve function.[1] Pyrethroids are neurotoxins that selectively target the voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons.[6]

This compound binds to the open state of the VGSC, modifying its gating properties and preventing the channel from closing.[6][9] This action leads to a prolonged influx of sodium ions (Na+) into the neuron, causing a sustained membrane depolarization. The result is a state of hyperexcitation characterized by repetitive nerve firing, which ultimately leads to paralysis and the death of the insect.[1][6] This targeted action is what makes this compound an extremely efficient agent for rapid insect knockdown.[1]

Quantitative Data: Stereoselectivity and Insecticidal Efficacy

The insecticidal activity of pyrethroids is highly dependent on their stereoisomeric configuration.[6] However, publicly available, peer-reviewed literature containing specific quantitative toxicity data (e.g., LD₅₀ values) for the isolated (1R)-cis- and (1R)-trans-isomers of this compound against key insect pests is limited.[6][9] The data that is available often pertains to the technical mixture.

While direct comparative data for this compound isomers is scarce, the principle of stereoselectivity is well-documented for other pyrethroids. For instance, the insecticidal activity of prallethrin stereoisomers against houseflies shows a clear difference in potency.

Table 1: Insecticidal Activity of Prallethrin Stereoisomers Against Houseflies (Musca domestica)

| Stereoisomer (Alcohol Moiety, Acid Moiety) | LD₅₀ (µg per female) |

|---|---|

| S, (1R)-trans | 0.043[10] |

| S, (1R)-cis | 0.11[10] |

(Source: Data extrapolated from a study on the discovery and development of pyrethroid insecticides[10])

This table demonstrates that the (1R)-trans isomer of prallethrin is more than twice as potent as the (1R)-cis isomer, highlighting the significant impact of stereochemistry.

For this compound, its high efficacy, particularly its knockdown activity against cockroaches, is well-recognized.[10] Additionally, studies on its environmental fate have shown that the stereoisomers degrade at different rates, which indirectly points to stereoselective biological interactions.

Table 2: Known Activity and Properties of this compound and its Isomers

| Parameter | Species / Matrix | Observation | Reference |

|---|---|---|---|

| Knockdown Activity | German Cockroach (Blattella germanica) | Mean distance moved after application of 1.0% this compound aerosol was 4 cm, compared to 71 cm for d-tetramethrin. | [10] |

| Metabolic Half-life | Aerobic U.S. Soil | The half-life of the trans isomer (1.6-2.5 days) was shorter than that of the cis isomer (3.3-12.5 days). |[11] |

The differential degradation rates in soil suggest that microbial esterases may act stereoselectively on the this compound isomers.[11] Future research is essential to quantify the precise insecticidal potency (e.g., LD₅₀ or LC₅₀) of each isolated this compound stereoisomer against target pests.

Experimental Protocols

Standardized and detailed protocols are crucial for the reproducible and valid assessment of insecticide efficacy. The following methodologies are fundamental for characterizing the activity of this compound stereoisomers.

Synthesis of (1R)-cis-Imiprothrin

The synthesis of specific stereoisomers is the first step in evaluating their individual activity. (1R)-cis-imiprothrin is typically synthesized via the esterification of (+)-cis-chrysanthemic acid with the corresponding alcohol moiety.[12]

Objective: To synthesize (1R)-cis-imiprothrin in a laboratory setting. Materials:

-

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride (high purity)

-

(2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol (high purity)

-

Anhydrous pyridine

-

Anhydrous toluene

-

Sodium bicarbonate (NaHCO₃) solution, water, brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for eluent)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve (2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol and an equimolar amount of anhydrous pyridine in anhydrous toluene.[12]

-

Addition of Acid Chloride: While stirring at room temperature, slowly add a solution of (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride in anhydrous toluene.[12]

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[12]

-

Work-up: Once the reaction is complete, cool the mixture. Wash it sequentially with 5% aqueous sodium bicarbonate, water, and brine in a separatory funnel.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[12]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.[12]

-

Characterization: Confirm the structure and purity of the final (1R)-cis-imiprothrin using NMR, IR, and mass spectrometry.[12]

Insecticidal Bioassay: Topical Application

This method is a standard for determining the median lethal dose (LD₅₀) of an insecticide, which is the dose required to kill 50% of a test population.[9][13]

Objective: To determine the LD₅₀ of an this compound stereoisomer. Materials:

-

Technical grade this compound isomer

-

Analytical grade acetone

-

Microsyringe applicator

-

Susceptible strain of target insects (e.g., houseflies, cockroaches)

-

CO₂ or cold anesthesia setup

-

Observation containers with food and water

Procedure:

-

Preparation of Dosing Solutions: Prepare a stock solution of the this compound isomer in acetone. Create a series of serial dilutions to produce a range of concentrations.[13]

-

Insect Handling: Anesthetize a batch of 20-25 adult insects using CO₂ or cold.[13]

-

Application: Using a microsyringe, apply a precise volume (typically 0.5-1.0 µL) of a dosing solution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.[13]

-

Observation: Place the treated insects in clean containers with access to food and water.[13]

-

Mortality Assessment: Record mortality at 24 hours post-treatment. Insects that are unable to move when prodded are considered dead.[13]

-

Data Analysis: Analyze the dose-mortality data using probit analysis to calculate the LD₅₀ value and its 95% confidence limits.[13]

In-Vitro Efficacy Assessment

To understand the activity at the molecular target level, in-vitro assays using isolated neurons or cell lines expressing insect VGSCs are employed. These assays can determine parameters like IC₅₀ (half-maximal inhibitory concentration).

Conclusion

The stereochemical configuration of this compound is fundamentally linked to its insecticidal activity. The principles of pyrethroid toxicology and data from related compounds strongly indicate that the (1R)-cis- and (1R)-trans- isomers of this compound possess different levels of potency. While this compound is established as a highly effective insecticide with rapid knockdown capabilities, a significant gap exists in the public domain regarding quantitative data that directly compares the efficacy of its individual stereoisomers.

For researchers and drug development professionals, future studies should prioritize the isolated testing of each stereoisomer using the standardized bioassay and in-vitro protocols outlined in this guide. Such comparative analyses are essential to fully elucidate the structure-activity relationship of this compound. This knowledge will not only provide a deeper understanding of its toxicological profile but will also be invaluable for the development of new, more potent, and more selective insect control agents with optimized environmental and safety profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (Ref: S 41311) [sitem.herts.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C17H22N2O4 | CID 123622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Genesis of a Rapid Knockdown Agent: A Technical History of Imiprothrin's Discovery and Chemical Development

Introduction

Imiprothrin is a synthetic pyrethroid insecticide renowned for its exceptionally rapid knockdown effect, particularly against crawling household pests like cockroaches.[1][2][3] As a member of the pyrethroid class, its development is rooted in the chemical mimicry of natural pyrethrins, compounds extracted from pyrethrum flowers (Tanacetum cinerariaefolium).[1] This technical guide delves into the discovery, chemical synthesis, mechanism of action, and structure-activity relationships that define this compound, providing an in-depth resource for researchers and professionals in drug and pesticide development.

Discovery and Conceptual Origin

The journey to this compound began at Sumitomo Chemical Co., a company with a long history in pyrethroid research, starting with the commercialization of allethrin, the first synthetic pyrethroid, in 1953.[2] The primary goal behind this compound's development was to create an insecticide with unparalleled speed of action.

In the 1970s, researcher N. Itaya of Sumitomo Chemical embarked on a novel design strategy.[1][4] The development process involved a creative structural fusion. Itaya redesigned the alcohol moiety of an existing potent pyrethroid, prallethrin, and merged it with structural elements from a hydantoin fungicide.[1] This innovative approach led to the creation of a unique N-hydroxymethyl-type pyrethroid.[1] The resulting compound, this compound, was registered in Japan in 1996 and in the United States in 1998, establishing a new benchmark for knockdown performance against crawling insects.[2][4][5]

Figure 1: Conceptual pathway leading to the design of this compound.

Chemical Structure and Synthesis

This compound is chemically described as [2,5-Dioxo-3-(prop-2-yn-1-yl)imidazolidin-1-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate.[6] It is an ester that combines a chrysanthemic acid backbone, common to many pyrethroids, with a novel imidazolidine-based alcohol moiety.[4][5] The technical grade material is a chiral molecule typically supplied as a mixture of stereoisomers, predominantly the (1R)-trans- and (1R)-cis- isomers in an approximate 80:20 ratio.[4][5]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₂N₂O₄ | [3][6] |

| Molar Mass | 318.373 g·mol⁻¹ | [6] |

| Appearance | Golden yellow viscous liquid | [5][6] |

| Odor | Slightly sweet | [6] |

| Density | 0.979 g/mL | [6] |

| Flash Point | 110 °C (230 °F; 383 K) | [6] |

Isomeric Composition

| Isomer | Typical Percentage in Technical Grade Product | Reference |

| (1R)-trans- | ~80% | [4][5] |

| (1R)-cis- | ~20% | [4][5] |

Experimental Synthesis Protocol: (1R)-cis-Imiprothrin

The synthesis of this compound is achieved through the esterification of the appropriate chrysanthemic acid derivative with the unique N-hydroxymethyl imidazolidine alcohol.[5][7] The following protocol outlines a laboratory-scale synthesis for the (1R)-cis- isomer.

Materials and Equipment:

-

Chemicals:

-

(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride ((+)-cis-chrysanthemoyl chloride)

-

(2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol

-

Anhydrous pyridine

-

Anhydrous toluene

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Glass chromatography column

-

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (2,5-dioxo-3-prop-2-yn-1-ylimidazolidin-1-yl)methanol and an equimolar amount of anhydrous pyridine in anhydrous toluene.[7]

-

Addition of Acid Chloride: While stirring the solution at room temperature, slowly add a solution of (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarbonyl chloride in anhydrous toluene via a dropping funnel.[7]

-

Reaction: Upon completion of the addition, heat the mixture to reflux.[7] Monitor the reaction's progress periodically using thin-layer chromatography (TLC).[7] Continue reflux for several hours until the starting materials are consumed.[7]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate solution, water, and finally, brine.[7]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate.[7] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

-

Purification: Purify the crude (1R)-cis-Imiprothrin using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.[7]

-

Characterization: Confirm the identity, structure, and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7]

Figure 2: Experimental workflow for the laboratory synthesis of this compound.

Mechanism of Action

Like all pyrethroids, this compound is a neurotoxin that targets the nervous systems of insects.[3][4][6][8] Its primary site of action is the voltage-gated sodium channels (VGSCs) in nerve cell membranes.[4][7][8][9] These channels are crucial for the propagation of nerve impulses.

This compound binds to the sodium channels and modifies their gating kinetics, specifically by delaying their closure.[8][9] This action leads to a prolonged influx of sodium ions, causing a persistent depolarization of the nerve membrane.[8][9] The nerve cell is unable to repolarize, resulting in repetitive, uncontrolled nerve firing and hyperexcitability.[8] This overwhelming neural activity leads to the classic symptoms of pyrethroid poisoning in insects: tremors, loss of coordination, paralysis, and ultimately, death.[3][6][8][9] Due to this specific mechanism, this compound is classified by the Insecticide Resistance Action Committee (IRAC) in Mode of Action (MOA) Group 3A.[5][10]

Figure 3: Mechanism of action pathway for this compound neurotoxicity in insects.

Structure-Activity Relationship and Efficacy

The remarkable efficacy of this compound, especially its rapid action, is a direct result of its unique chemical structure.

-

The Alcohol Moiety: The key innovation in this compound is the (2,5-dioxo-3-prop-2-ynylimidazolidin-1-yl)methanol portion of the molecule. This structure, derived from the conceptual merger of prallethrin's alcohol and a hydantoin, is directly responsible for the exceptionally fast knockdown properties.[1][4]

-

The Acid Moiety: The chrysanthemic acid portion, with its gem-dimethylated cyclopropane ring, is a well-established feature in many highly active pyrethroids and is essential for binding to the target site.[4][11]

-

Stereochemistry: As with many pyrethroids, stereochemistry is critical for insecticidal activity. The (1R) configuration at the cyclopropane ring is a key determinant of potency.[5][11]

The success of this structural design is most evident in its performance against cockroaches. A comparative study known as the "Darts" test demonstrated that cockroaches treated with this compound moved an average of only 4 cm, whereas those treated with the potent knockdown agent d-tetramethrin moved 71 cm, underscoring this compound's superior speed of action.[1]

Knockdown Efficacy Data

| Compound | Mean Distance Moved by Cockroach (MD₅₀) | Reference |

| This compound | 4 cm | [1] |

| d-Tetramethrin | 71 cm | [1] |

The development of this compound represents a significant milestone in the chemical history of synthetic pyrethroids. It emerged not from random screening, but from a targeted and creative molecular design strategy at Sumitomo Chemical, which successfully integrated structural motifs from different classes of bioactive compounds. The result was an insecticide with a specialized and highly valuable trait: an unparalleled speed of knockdown against challenging insect pests. Its synthesis, while complex, follows established principles of esterification, and its mechanism of action is a potent variation on the classic pyrethroid theme of sodium channel modulation. For scientists in the field, this compound serves as a compelling case study in rational pesticide design and the intricate relationship between chemical structure and biological function.

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 72963-72-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 72963-72-5 | Benchchem [benchchem.com]

- 5. This compound (Ref: S 41311) [sitem.herts.ac.uk]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 10. epa.gov [epa.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Classification of Imiprothrin as a Type I Pyrethroid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the classification of imiprothrin as a Type I pyrethroid insecticide. It details the structural and toxicological basis for this classification, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the core concepts and workflows.

Pyrethroid Classification Framework

Synthetic pyrethroid insecticides are categorized into two primary groups, Type I and Type II, based on their chemical structure and the distinct neurotoxicological syndromes they induce in mammals.[1][2] The principal structural determinant for this classification is the presence or absence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety.[3][4]

-

Type I Pyrethroids: This group lacks the α-cyano moiety.[1] They are generally associated with a toxicological manifestation known as the T-syndrome (tremor syndrome).[1]

-

Type II Pyrethroids: This group is characterized by the presence of an α-cyano group.[3][4] They produce a more complex and severe toxicological syndrome referred to as the CS-syndrome (choreoathetosis-salivation syndrome).[1]

This compound is unequivocally classified as a Type I synthetic pyrethroid because its chemical structure does not contain an α-cyano group.[1]

Mechanism of Action

The primary target for all pyrethroids is the voltage-gated sodium channel (VGSC) in the neuronal membranes of insects and mammals.[3][4][5] By binding to these channels, pyrethroids disrupt normal nerve function.[3][6] They act as neurotoxins by preventing the closure of the sodium channels after activation.[3][7] This leads to a prolonged influx of sodium ions, causing a persistent depolarization of the nerve membrane, repetitive nerve firing, and eventual paralysis of the organism.[3][8]

While both types of pyrethroids target VGSCs, the nature of their interaction differs, leading to distinct toxicological outcomes. Type I pyrethroids, like this compound, typically cause a prolongation of the sodium current that leads to repetitive nerve discharges. This hyperexcitability is the underlying cause of the characteristic tremors seen in the T-syndrome.

Toxicological Profile and Data

The classification of pyrethroids is strongly supported by the distinct poisoning syndromes observed in animal studies, particularly in rats.[1]

Type I Toxicological Syndrome (T-Syndrome)

Exposure to high doses of Type I pyrethroids induces a syndrome characterized by:

-

Aggressive sparring behavior.[1]

-

Altered sensitivity to external stimuli.[1]

-

Fine tremors progressing to whole-body tremors.[1]

-

Prostration.[1]

Studies on this compound have documented clinical signs consistent with this Type I classification. Following oral gavage or inhalation exposures, observed effects include tremors, ataxic gait, decreased spontaneous activity, clonic convulsions, and dyspnea (labored breathing).[1][9][10]

Type II Toxicological Syndrome (CS-Syndrome)

For comparison, Type II pyrethroids induce the CS-syndrome, which includes symptoms such as:

-

Pawing and burrowing behavior.[1]

-

Profuse salivation.[1]

-

Coarse tremors leading to choreoathetosis (involuntary writhing movements).[1]

Data Summary Tables

Table 1: General Classification of Pyrethroids

| Feature | Type I Pyrethroids | Type II Pyrethroids |

| Key Structural Feature | Lack of an α-cyano group[1] | Presence of an α-cyano group[1][4] |

| Toxicological Syndrome | T-Syndrome (Tremors)[1] | CS-Syndrome (Choreoathetosis, Salivation)[1] |

| Primary Effect | Repetitive neuronal firing[8] | Prolonged nerve membrane depolarization[8] |

| Example Compounds | This compound, Permethrin, Allethrin, Resmethrin, Tetramethrin[1][11][12] | Cypermethrin, Deltamethrin, Fenvalerate, Cyfluthrin[4][11][12] |

Table 2: Observed Toxicological Effects of this compound (Type I)

| Route of Exposure | Species | Observed Clinical Signs | Reference |

| Oral (gavage) | Rat | Tremors consistent with Type I pyrethroids | [1] |

| Inhalation | Rat | Tremors, Ataxic Gait, Decreased Spontaneous Activity, Clonic Convulsions, Dyspnea | [1][9][10] |

| Dermal | Rat | No neurotoxic effects observed | [1] |

| Dietary (subchronic) | Rat | No neurotoxic effects observed | [1] |

Experimental Protocols for Classification

The classification of a novel pyrethroid typically involves in vivo neurotoxicity assessments in a mammalian model, such as the rat. The primary goal is to determine which toxicological syndrome (T or CS) is produced upon acute exposure.

Acute Neurotoxicity Assessment Protocol (Generalized)

-

Animal Model: Adult male and female Sprague-Dawley or Wistar rats are commonly used.

-

Dose Formulation: The test compound (e.g., this compound) is dissolved or suspended in a suitable vehicle, such as corn oil.

-

Administration: A single dose of the compound is administered to several dose groups via oral gavage. A control group receives the vehicle only. Dose levels are selected based on preliminary range-finding studies to identify doses that elicit clear signs of toxicity without causing rapid mortality.

-

Observation: Animals are observed continuously for the first several hours post-dosing and periodically for up to 14 days.

-

Symptom Scoring: Clinical signs are meticulously recorded and scored using a standardized system, such as a functional observational battery (FOB). Key indicators for classification include:

-